(4-Bromobenzyl)(methyl)sulfane
Overview
Description
(4-Bromobenzyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrS It is characterized by a bromine atom attached to a benzyl group, which is further connected to a methyl sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromobenzyl)(methyl)sulfane can be synthesized through several methods. One common route involves the reaction of 4-bromobenzyl bromide with sodium thiomethoxide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
C7H7Br+CH3SNa→C8H9BrS+NaBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobenzyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium thiomethoxide, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: (4-Methylbenzyl)(methyl)sulfane.
Substitution: Various substituted benzyl sulfane derivatives.
Scientific Research Applications
(4-Bromobenzyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromobenzyl)(methyl)sulfane involves its interaction with various molecular targets. The bromine atom and the sulfane group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)methyl sulfane
- (4-Bromobenzyl)ethyl sulfane
- (4-Bromobenzyl)propyl sulfane
Uniqueness
(4-Bromobenzyl)(methyl)sulfane is unique due to the presence of both a bromine atom and a methyl sulfane group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Biological Activity
(4-Bromobenzyl)(methyl)sulfane, also known as methyl 4-bromobenzyl sulfide, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromobenzyl group attached to a methyl sulfide moiety, which may influence its pharmacological properties. This article provides an overview of the biological activities associated with this compound, including its antimicrobial properties, cytotoxicity against cancer cell lines, and other relevant biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom attached to a benzyl group, with a methyl sulfide functional group that is critical for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes within the microbial cells.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several human cancer cell lines. The following table summarizes the cytotoxic activity of this compound against different cancer types:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
The biological activity of this compound may be attributed to several mechanisms:
- Cell Membrane Disruption : Similar to other sulfide compounds, it may disrupt bacterial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, promoting programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
-
Antimicrobial Efficacy :
- A comparative study assessed various sulfur-containing compounds, including this compound, revealing significant antimicrobial activity against both gram-positive and gram-negative bacteria. This study emphasized the role of sulfur in enhancing antimicrobial properties.
- Cytotoxicity Against Cancer Cells :
- Mechanistic Insights :
Properties
IUPAC Name |
1-bromo-4-(methylsulfanylmethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPNXJABBMDPRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15733-07-0 | |
Record name | 1-bromo-4-[(methylsulfanyl)methyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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